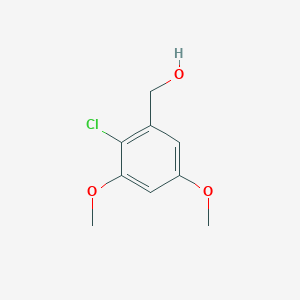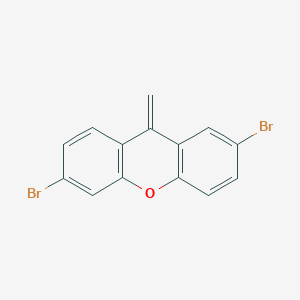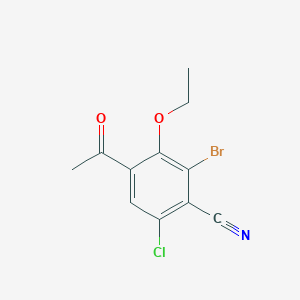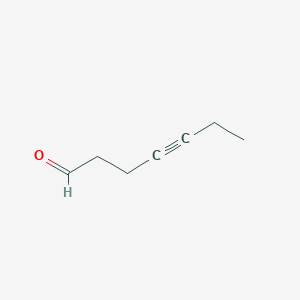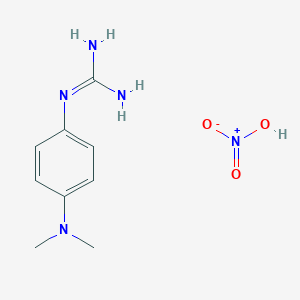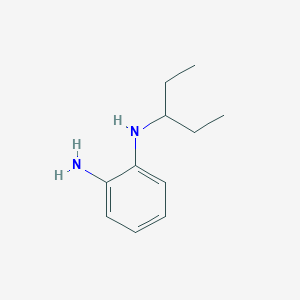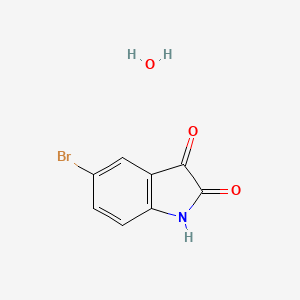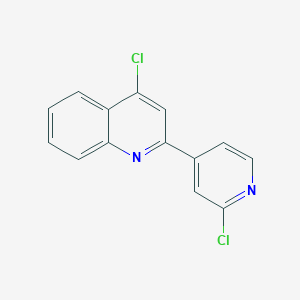
4-chloro-2-(2-chloropyridin-4-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(2-chloropyridin-4-yl)quinoline is a heterocyclic aromatic compound that contains both quinoline and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(2-chloropyridin-4-yl)quinoline typically involves the reaction of 2-chloro-4-pyridinylmethanol with a suitable quinoline derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-(2-chloropyridin-4-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Aplicaciones Científicas De Investigación
4-chloro-2-(2-chloropyridin-4-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-chloro-2-(2-chloropyridin-4-yl)quinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(2-chloro-pyridin-4-yl)-quinazoline
- 2-Chloro-4-hydrazinopyridine
- 4-Chloro-2-pyridinemethanol
Uniqueness
4-chloro-2-(2-chloropyridin-4-yl)quinoline is unique due to its specific combination of quinoline and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H8Cl2N2 |
|---|---|
Peso molecular |
275.1 g/mol |
Nombre IUPAC |
4-chloro-2-(2-chloropyridin-4-yl)quinoline |
InChI |
InChI=1S/C14H8Cl2N2/c15-11-8-13(9-5-6-17-14(16)7-9)18-12-4-2-1-3-10(11)12/h1-8H |
Clave InChI |
NQTVSPWQETZNLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=NC=C3)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(6,7-dihydroxyindan-1-yl)ethyl]butyramide](/img/structure/B8628921.png)
![Pyridine, 2,6-bis[2-(4-nitrophenyl)ethenyl]-](/img/structure/B8628927.png)
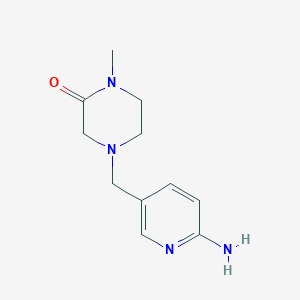
![Thiazole, 5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8628937.png)
![ethyl 2-[N-(4-fluorophenyl)acetamido]acetate](/img/structure/B8628941.png)
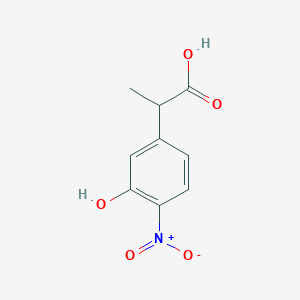
![4,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B8628956.png)
